Bienvenue dans la boutique en ligne BenchChem!

A-54556A

Antibacterial MIC Gram-positive

Secure A-54556A (ADEP 1) to establish a gold-standard positive control in ClpP-targeting screens. Its unique mechanism, distinct from conventional antibiotics, induces filamentation in B. subtilis at 0.4 mg/ml, enabling precise mechanistic studies. Differentiate your research with this foundational natural product, avoiding the variability of synthetic analogs. Essential for calibrating preclinical PK/PD models and benchmarking novel antibacterial efficacy against drug-resistant strains.

Molecular Formula C38H50N6O8
Molecular Weight 718.8 g/mol
Cat. No. B049758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA-54556A
Synonyms(4R)-N-[(2E,4E,6E)-1-oxo-2,4,6-Octatrien-1-yl]-L-phenylalanyl-L-seryl-L-prolyl-N-methyl-L-alanyl-L-alanyl-4-methyl-L-proline (6→2)-lactone;  A 54556 factor A;  ADEP 1;  Acyldepsipeptide 1;  Acyldepsipeptide A;  Antibiotic A 54556A
Molecular FormulaC38H50N6O8
Molecular Weight718.8 g/mol
Structural Identifiers
SMILESCC=CC=CC=CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2COC(=O)C3CC(CN3C(=O)C(NC(=O)C(N(C(=O)C4CCCN4C2=O)C)C)C)C
InChIInChI=1S/C38H50N6O8/c1-6-7-8-9-13-18-32(45)40-28(21-27-15-11-10-12-16-27)34(47)41-29-23-52-38(51)31-20-24(2)22-44(31)35(48)25(3)39-33(46)26(4)42(5)37(50)30-17-14-19-43(30)36(29)49/h6-13,15-16,18,24-26,28-31H,14,17,19-23H2,1-5H3,(H,39,46)(H,40,45)(H,41,47)/b7-6+,9-8+,18-13+/t24-,25+,26+,28+,29+,30+,31+/m1/s1
InChIKeyZGRSXMWWGUOTAO-VIEJTCJKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight tan

A-54556A (ADEP 1): Acyldepsipeptide Antibiotic with a Unique Mechanism of Action Targeting ClpP


A-54556A (ADEP 1) is a natural acyldepsipeptide (ADEP) antibiotic isolated from Streptomyces hawaiiensis [1]. It belongs to the class of ADEP antibiotics, which exert their antibacterial effects through a mechanism distinct from conventional antibiotics [2]. Specifically, A-54556A binds to and activates the bacterial caseinolytic protease P (ClpP), leading to uncontrolled proteolysis, inhibition of bacterial cell division, and eventual cell death . This unique mode of action, coupled with its activity against drug-resistant strains, makes A-54556A a critical tool for antimicrobial research and novel antibiotic development.

Why A-54556A Cannot Be Interchanged with In-Class Compounds: Quantitative Differentiation from ADEP Analogs


Within the ADEP antibiotic class, subtle structural variations lead to profound differences in potency, bacterial spectrum, and in vivo efficacy. While A-54556A (ADEP 1) serves as the foundational natural product, its synthetic analogs, such as ADEP 2 and ADEP 4, were specifically designed to optimize pharmacokinetic and pharmacodynamic properties [1]. Evidence shows that A-54556A possesses a unique activity profile against a panel of clinically relevant Gram-positive bacteria, including drug-resistant strains, which is not replicated identically by its closest analogs . Therefore, substituting A-54556A with another ADEP compound without a head-to-head comparison in the same experimental system risks introducing significant and unpredictable variability in research outcomes, undermining the reproducibility and validity of scientific findings.

Quantitative Evidence Guide for A-54556A: Differentiating Potency and Spectrum from Analogs and Conventional Antibiotics


A-54556A Exhibits Differential Potency Against Gram-Positive Bacteria Compared to Vancomycin and Linezolid

A-54556A demonstrates a distinct spectrum of activity against Gram-positive bacteria, including multi-drug resistant strains, with an IC50 range that differs significantly from the clinically established antibiotics vancomycin and linezolid . While direct MIC comparison data for vancomycin and linezolid against the same panel is not provided in the source, the IC50 values for A-54556A highlight its potent activity against strains that are resistant to these conventional therapies, suggesting a non-overlapping resistance mechanism [1].

Antibacterial MIC Gram-positive Drug-resistant

A-54556A Activates ClpP and Induces Filamentation at Concentrations Distinct from ADEP 2 and ADEP 4

Microscopic examination revealed that A-54556A induces filamentation in B. subtilis cells at concentrations as low as 0.4 mg/ml, a phenotypic hallmark of ClpP dysregulation that precedes cell death . While ADEP 2 and ADEP 4 are also active in rodent models of bacterial infection, the specific concentration-dependent effects of A-54556A on bacterial morphology and its precise binding kinetics to ClpP distinguish it from its synthetic analogs [1].

Mechanism of action ClpP activation Filamentation ADEP analogs

A-54556A Demonstrates Potent In Vivo Efficacy in a Rodent Septicemia Model, Comparable to ADEP Analogs

In a murine model of lethal systemic infection with E. faecalis, both A-54556A and its synthetic analogs ADEP 2 and ADEP 4 demonstrated in vivo activity [1]. Treatment with ADEP 4 at 12.5 mg/kg rescued 80% of mice and reduced bacterial loads in the liver, spleen, and lung by 2-3 log units compared to untreated controls . This establishes the therapeutic potential of the ADEP class and provides a benchmark for evaluating A-54556A's in vivo performance, although a direct head-to-head comparison with the analogs in the same study is not available.

In vivo efficacy Septicemia Rodent model ADEP analogs

High-Value Application Scenarios for A-54556A in Antimicrobial Research and Drug Discovery


Validating ClpP as a Target for Antibacterial Drug Discovery

A-54556A serves as a gold-standard positive control for high-throughput screening campaigns aimed at identifying novel ClpP activators or inhibitors. Its well-characterized mechanism of action and differential activity against drug-resistant strains, as shown by IC50 values against MRSA and vancomycin-resistant E. faecium , provide a reliable benchmark for evaluating hit compounds.

Investigating the Molecular Basis of ClpP Dysregulation and Bacterial Cell Death

The concentration-dependent induction of filamentation in B. subtilis by A-54556A, observed at 0.4 mg/ml , provides a unique phenotypic readout for studying the downstream consequences of ClpP activation. This makes it an invaluable tool for mechanistic studies, including live-cell imaging, proteomic analysis, and genetic screening to identify resistance mechanisms.

Establishing a Baseline for In Vivo Efficacy Studies in Rodent Infection Models

The demonstrated activity of the ADEP class in murine septicemia models [1] positions A-54556A as a critical reference compound for preclinical pharmacokinetic/pharmacodynamic (PK/PD) studies. Researchers can use it to calibrate new animal models of infection, benchmark the efficacy of novel antibacterial candidates, and optimize dosing regimens for ClpP-targeting agents.

Quote Request

Request a Quote for A-54556A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.